molecular formula C18H28N6O6S B2523626 Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid CAS No. 14279-94-8

Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid

Cat. No.: B2523626
CAS No.: 14279-94-8
M. Wt: 456.52
InChI Key: RDRWQZZDCXHVCJ-UHFFFAOYSA-N
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Description

Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid is a bis-guanidine derivative where two guanidine moieties are each substituted with a 3-methoxybenzyl group, forming a sulfuric acid salt. Its molecular formula is C₁₈H₂₄N₆O₂·H₂SO₄, with a calculated molecular weight of 484.57 g/mol (inferred from and analogous structures in ).

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13N3O.H2O4S/c2*1-13-8-4-2-3-7(5-8)6-12-9(10)11;1-5(2,3)4/h2*2-5H,6H2,1H3,(H4,10,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRWQZZDCXHVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN=C(N)N.COC1=CC=CC(=C1)CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid typically involves the reaction of 1-[(3-methoxyphenyl)methyl]guanidine with sulfuric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxy Derivatives

  • Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid (CAS 1461708-20-2, ):
    • Key Differences :
  • Substitution Position : The methoxy group is at the para-position (4-methoxy) instead of meta (3-methoxy).
  • Additional Methylation: The guanidine nitrogen is methylated, reducing basicity compared to the non-methylated target compound. Impact:
  • The para-methoxy group may enhance electron-donating effects, altering reactivity in electrophilic substitution or receptor interactions.
  • Methylation likely improves lipophilicity but decreases solubility in polar solvents.
    • Molecular Weight : 484.57 g/mol (identical to the target compound due to similar core structure) .

Bis-Guanidine Derivatives with Aliphatic Substituents

  • Bis(2-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid ():
    • Key Differences :
  • Substituent Type : Aliphatic 3-methylbut-2-en-1-yl groups replace aromatic 3-methoxybenzyl groups.
  • Impact:
  • Lower melting points and higher volatility compared to aromatic analogs.
  • Potential for radical reactivity due to allylic positions in the substituents.

Sulfonylguanidine Analogs

  • 1-Amino-2-[4-chloro-5-methyl-2-(3-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (Compound 13, ): Key Differences:
  • Core Structure : Sulfonyl group replaces the benzyl-guanidine linkage.
  • Substituents : Contains a trifluoromethylbenzylthio group and chlorine atom.
    • Physical Properties :
  • Melting Point : 154–155°C (higher than typical bis-guanidine salts, suggesting stronger intermolecular forces).
  • IR Bands : 3437 cm⁻¹ (N-H stretch), 1330 cm⁻¹ (SO₂ symmetric stretch) .
    • Impact :
  • Sulfonyl groups enhance acidity and stability, making these compounds suitable for enzyme inhibition studies.

Tetramethylguanidine Derivatives

  • 2-[2-(Benzylsulfanyl)phenyl]-1,1,3,3-tetramethylguanidine ():
    • Key Differences :
  • Guanidine Substitution : Tetramethyl groups replace hydrogen atoms on the guanidine core.
  • Structural Insights:
  • Dihedral angle of 67.69° between aromatic rings reduces steric hindrance.
  • Localized N=C double bond (1.304 Å length) enhances resonance stability .
    • Applications : Used in biomimetic copper–sulfur chemistry due to thioether functionality.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
Bis(1-[(3-methoxyphenyl)methyl]guanidine), H₂SO₄ C₁₈H₂₄N₆O₂·H₂SO₄ 484.57 3-Methoxybenzyl, guanidine Not reported High basicity, aromatic π-system
Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), H₂SO₄ C₂₀H₃₂N₆O₆S 484.57 4-Methoxybenzyl, methylguanidine Not reported Increased lipophilicity
Compound 13 () C₁₆H₁₆ClF₃N₄O₂S₂ 452.90 Trifluoromethylbenzylthio, sulfonyl 154–155 Strong SO₂ IR bands
2-[2-(Benzylsulfanyl)phenyl]-tetramethylguanidine C₂₁H₂₇N₃S 353.53 Benzylsulfanyl, tetramethylguanidine Not reported Planar N=C bond, metal coordination

Biological Activity

Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid (CAS No. 14279-94-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies assessing its pharmacological properties.

The compound is synthesized through the reaction of 1-[(3-methoxyphenyl)methyl]guanidine with sulfuric acid under controlled conditions. The molecular formula is C18H28N6O6SC_{18}H_{28}N_{6}O_{6}S, with a molecular weight of 456.52 g/mol. The synthesis typically occurs in an inert atmosphere to prevent side reactions, and purification methods such as crystallization are employed to ensure high yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Protein Interactions : It can interact with proteins, potentially modulating their activity or stability.

Antioxidant Activity

Research indicates that the compound exhibits notable antioxidant properties. A study employing the DPPH assay demonstrated that several derivatives had superior radical scavenging activity compared to ascorbic acid, making them promising candidates for further exploration in oxidative stress-related conditions .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies revealed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 44 nM to 250 μg/mL depending on the bacterial strain tested .

Cytotoxicity Studies

Cytotoxicity assessments on colorectal cancer cell lines (RKO) indicated that this compound induces apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspase-3, while not affecting anti-apoptotic proteins like Bcl-2 . This suggests a potential role in cancer therapy.

Case Studies and Research Findings

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated strong radical scavenging activity; IC50 values ranged from 6.2 µM to 20.9 µM .
Study 2Antimicrobial EfficacyShowed effectiveness against MRSA and other bacterial strains; MIC values varied significantly .
Study 3Cytotoxicity in RKO CellsInduced apoptosis via Bax upregulation and caspase activation; no effect on Bcl-2 levels .

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